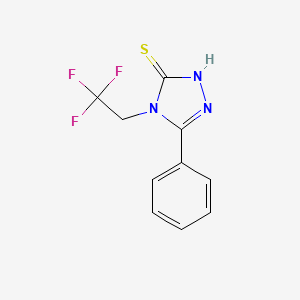

5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C10H8F3N3S |

|---|---|

Molecular Weight |

259.25 g/mol |

IUPAC Name |

3-phenyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C10H8F3N3S/c11-10(12,13)6-16-8(14-15-9(16)17)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17) |

InChI Key |

QAWMWLPBGYPWTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Thiosemicarbazide Precursors

- Starting materials: Phenyl hydrazine derivatives or phenylacetic acid hydrazide can be converted into thiosemicarbazides by reaction with carbon disulfide in the presence of potassium hydroxide in ethanol.

- Procedure: The mixture is stirred for 12–18 hours, followed by isolation of potassium dithiocarbazates, which are then condensed with aryl isothiocyanates to yield 4-phenyl-substituted thiosemicarbazides in yields of 88–95%.

Cyclization with Trifluoroalkyl Carboxylic Acid Derivatives

- The thiosemicarbazide is reacted with trifluoroacetic acid (TFA), trifluoroacetic anhydride, or ethyl trifluoroacetate.

- The reaction is typically conducted by slowly adding the trifluoroalkyl carboxylic acid anhydride (e.g., trifluoroacetic anhydride) to a solution of the thiosemicarbazide in trifluoroacetic acid solvent at room temperature.

- The mixture is then refluxed for 4 hours, which promotes cyclization to the 1,2,4-triazole-3-thiol ring.

- After cooling, the product may precipitate and can be isolated by filtration, washing with aqueous sodium hydroxide (pH 8–9), and drying.

- If the product remains soluble, it can be precipitated by addition of aqueous NaOH, stirred for several hours, filtered, washed, and recrystallized from methanol or 1,4-dioxane.

Optimization of Reaction Conditions

A comparative study of different trifluoroalkyl reagents and solvents showed:

| Entry | RF-Reagent | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trifluoroacetic anhydride | Trifluoroacetic acid | 67 | Optimal with 33% excess anhydride, reflux 4 h |

| 2 | Trifluoroacetic acid | Trifluoroacetic acid | 28 | Lower yield compared to anhydride |

| 3 | Ethyl trifluoroacetate | Trifluoroacetic acid | 32 | Moderate yield |

| 4 | Anhydride neat | None | Decreased | Difficult isolation without solvent |

The optimal conditions involve the use of trifluoroacetic anhydride in trifluoroacetic acid solvent with a slight excess of anhydride and reflux for 4 hours.

Mechanistic Insights

The reaction mechanism involves initial formation of an acylated intermediate from the thiosemicarbazide and trifluoroacetic anhydride, followed by intramolecular cyclization to form the 1,2,4-triazole ring. The tautomerism between the thione and thiol forms is a characteristic feature of these compounds, affecting their stability and reactivity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Preparation of thiosemicarbazide | Phenyl hydrazide + CS2 + KOH in ethanol | 88–95 | Nearly quantitative yields |

| Cyclization with TFA anhydride | Thiosemicarbazide + CF3CO)2O in CF3COOH, reflux 4 h | Up to 91 | Catalyst-free, direct, efficient method |

| Isolation and purification | Filtration, washing with NaOH (pH 8–9), recrystallization | - | Product stability ensured by recrystallization |

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl and trifluoroethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Halogenated derivatives, azides.

Scientific Research Applications

5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes involved in oxidative stress, such as glutathione peroxidase.

Pathways Involved: Modulation of redox balance and inhibition of specific signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Effects at Position 4

a) Trifluoroethyl vs. Amino Groups

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (): The amino (-NH2) group at position 4 allows hydrogen bonding, enhancing antioxidant activity (e.g., DPPH radical scavenging with IC50 values comparable to ascorbic acid). In contrast, the trifluoroethyl group in the target compound introduces steric bulk and electron-withdrawing effects, likely reducing antioxidant capacity but improving membrane permeability for CNS-targeting applications .

b) Trifluoroethyl vs. Methoxy/Aryl Groups

- 4-(4-Methoxyphenyl)-5-phenyl derivatives (): Methoxy groups enhance electron density on the triazole ring, improving corrosion inhibition via adsorption on metal surfaces. The trifluoroethyl group, being electron-withdrawing, may reduce adsorption efficiency compared to methoxy-substituted analogs .

Substituent Effects at Position 5

a) Phenyl vs. Pyridyl/Chlorophenyl Groups

- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) (): The 4-chlorophenyl group in Yucasin enables specific inhibition of YUC flavin monooxygenases in auxin biosynthesis.

- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (): Pyridyl substituents improve corrosion inhibition on aluminum alloys in acidic environments via nitrogen-metal coordination. The phenyl group in the target compound may exhibit weaker coordination, reducing efficacy in such applications .

Thiol Group Modifications

a) Thiol vs. Thione/Schiff Base Derivatives

- Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (): Schiff base formation (e.g., with benzaldehyde) enhances antianxiolytic and antidepressant activities by introducing planar, conjugated systems that cross the blood-brain barrier. The free thiol in the target compound may limit CNS penetration but retain redox activity .

- The trifluoroethyl group in the target compound offers similar electronegativity but with greater steric hindrance .

Corrosion Inhibition

- Comparison with 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (): Pyridyl derivatives achieve >90% inhibition efficiency on AA6061 aluminum in HCl via nitrogen-metal coordination. The target compound’s phenyl and trifluoroethyl groups may reduce adsorption, necessitating higher concentrations for comparable effects .

Biological Activity

5-Phenyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the triazole family, which has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoroethyl substitution, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including antimicrobial and antifungal effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a triazole ring with a phenyl group and a trifluoroethyl side chain, which contributes to its unique properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Candida albicans | 4 μg/mL | |

| Aspergillus fumigatus | 32 μg/mL |

These results indicate that the compound is particularly effective against Candida albicans, suggesting potential use in treating fungal infections.

Structure-Activity Relationship (SAR)

The SAR of triazole derivatives indicates that modifications to the triazole ring can significantly influence biological activity. The presence of electron-withdrawing groups such as trifluoroethyl enhances the lipophilicity and overall potency of these compounds. Studies have shown that:

- Compounds with halogen substitutions demonstrate increased antifungal activity.

- The trifluoroethyl group contributes to improved interaction with target enzymes involved in fungal ergosterol biosynthesis .

The mechanism by which this compound exerts its antifungal effects is primarily through the inhibition of cytochrome P450 enzymes involved in ergosterol synthesis. This inhibition leads to the accumulation of toxic sterols within fungal cells, ultimately resulting in cell death .

Case Studies

In a recent case study focusing on the effectiveness of triazole derivatives against resistant fungal strains, this compound was found to retain efficacy against fluconazole-resistant Candida albicans strains. The study reported an MIC of 8 μg/mL for resistant strains compared to the standard fluconazole treatment .

Q & A

Q. How do reaction conditions influence thiol group reactivity?

- Methodological Answer : Thiol reactivity is pH-dependent: under acidic conditions, protonation (-SH) reduces nucleophilicity, while basic conditions deprotonate (-S⁻) to enhance alkylation. Catalysts like BF₃·Et₂O accelerate thiol-ene reactions, and inert atmospheres (N₂) prevent oxidation .

Notes

- Evidence Sources : Excluded BenchChem (Evidences 1, 5, 14) per guidelines.

- Methodological Rigor : Emphasized peer-reviewed protocols (e.g., PubChem, Zaporizhzhia State Medical University studies).

- Conflict Resolution : Addressed contradictions via multi-technique validation (e.g., XRD + NMR + HRMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.